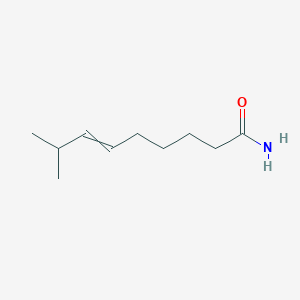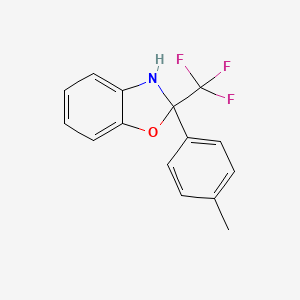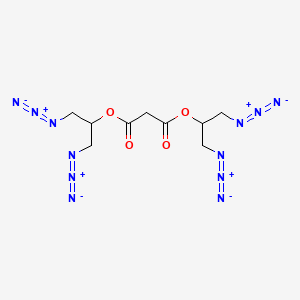
3-Fluorothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorothiophene-2-carbohydrazide is a fluorinated thiophene derivative Thiophene derivatives are known for their wide range of applications in various fields such as organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorothiophene-2-carbohydrazide typically involves the fluorination of thiophene derivatives. One common method is the Schiemann reaction, where 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is used as a precursor. The product, methyl 3-fluorothiophene-2-carboxylate, is then saponified to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using gaseous fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3). These methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluorothiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Fluorothiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing selective enzyme inhibitors.
Industry: Utilized in the production of advanced materials such as electrochromic supercapacitors
Mécanisme D'action
The mechanism of action of 3-Fluorothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
3-Fluorothiophene: A simpler fluorinated thiophene derivative.
Thiophene-2-carbohydrazide: Lacks the fluorine atom but shares the carbohydrazide functional group.
5-Bromothiophene-2-carbohydrazide: Contains a bromine atom instead of fluorine.
Uniqueness: 3-Fluorothiophene-2-carbohydrazide is unique due to the presence of both the fluorine atom and the carbohydrazide group. This combination imparts enhanced chemical stability, biological activity, and potential for diverse applications compared to its non-fluorinated or differently substituted counterparts .
Propriétés
Numéro CAS |
258522-49-5 |
|---|---|
Formule moléculaire |
C5H5FN2OS |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3-fluorothiophene-2-carbohydrazide |
InChI |
InChI=1S/C5H5FN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) |
Clé InChI |
MJOKCXMZHCITKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1F)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)

methanone](/img/structure/B12566601.png)


![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)




